3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione and its derivatives have been synthesized and studied for various applications. The compound has been the focus of research due to its interesting chemical properties and potential applications in different fields.
Anti-Inflammatory Activity : Labanauskas et al. (2001) synthesized new derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and found that some of these compounds exhibited significant anti-inflammatory activity. This indicates potential applications in pharmaceuticals for treating inflammation-related conditions. (Labanauskas et al., 2001)
Molecular Docking and Inhibitory Action : Nayak and Poojary (2019) investigated a compound structurally similar to this compound. They focused on its binding interactions with human prostaglandin reductase, suggesting a plausible inhibitory action, which could be relevant for drug design. (Nayak & Poojary, 2019)
Crystal Structures and Supramolecular Synthons : Saeed et al. (2019) conducted an extensive study on the crystal structures, energetic and Hirshfeld surface analysis of triazole-thione compounds. Their research provides insights into the molecular interactions and structural stability of these compounds, which is crucial for understanding their potential applications. (Saeed et al., 2019)
Antioxidant Properties : Studies by Tumosienė et al. (2014) and Hussain (2016) have shown that certain derivatives of 1,2,4-triazole thiones possess antioxidant properties. This suggests potential applications in areas where oxidative stress plays a significant role, such as in aging or neurodegenerative diseases. (Tumosienė et al., 2014), (Hussain, 2016)
Antimicrobial Activity : Wujec et al. (2009) investigated the antimicrobial properties of derivatives of 3,4-dimethoxyphenylacetic acid, including triazole-thione compounds. Their findings highlight the potential of these compounds in developing new antimicrobial agents. (Wujec et al., 2009)
Mechanism of Action
Target of Action
Compounds with a triazole ring, like “3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione”, often exhibit diverse biological activities. They may interact with various enzymes or receptors in the body, depending on their specific structure and functional groups .
Mode of Action
The interaction of the compound with its target could involve various types of chemical bonding, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The specific mode of action would depend on the exact nature of the target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, if it interacts with an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and stability could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It could potentially alter cellular processes, induce or inhibit the expression of certain genes, or affect the function of specific proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, if the compound is unstable in acidic environments, it might be less effective in the stomach .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDNPRLQAKKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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